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molecular formula C11H16O3 B078860 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione CAS No. 13148-87-3

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Cat. No. B078860
M. Wt: 196.24 g/mol
InChI Key: AIZYSTCNHMEEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906529B2

Procedure details

An oven dried flask was charged with sodium hydride (3.61 g, 142.7 mmol) to which 200 mL of anhydrous DMF was added. The flask was cooled in an ice bath before adding 5,5-dimethyl-1,3-cyclohexanedione (20.0 g, 142.7 mmol) and chloroacetone (11.36 mL, 142.7 mmol) in 100 mL DMF in a controlled manner. The reaction was allowed to warm to RT and stirred for 3 h. Saturated NH4Cl was added and the mixture was washed several times with EtOAc. The combined organic layer was dried over MgSO4, filtered, the solvent removed in vacuo (below 40° C.). LCMS m/z M+H=197.1.
Quantity
3.61 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
11.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1([CH3:12])[CH2:9][C:8](=[O:10])[CH2:7][C:6](=[O:11])[CH2:5]1.Cl[CH2:14][C:15](=[O:17])[CH3:16].[NH4+].[Cl-]>CN(C=O)C>[CH3:3][C:4]1([CH3:12])[CH2:9][C:8](=[O:10])[CH:7]([CH2:14][C:15](=[O:17])[CH3:16])[C:6](=[O:11])[CH2:5]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.61 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CC1(CC(CC(C1)=O)=O)C
Name
Quantity
11.36 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried flask
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice bath
WASH
Type
WASH
Details
the mixture was washed several times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo (below 40° C.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1(CC(C(C(C1)=O)CC(C)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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